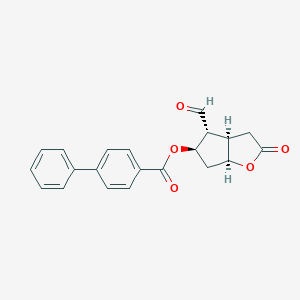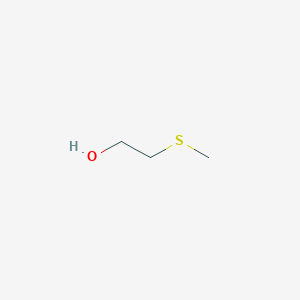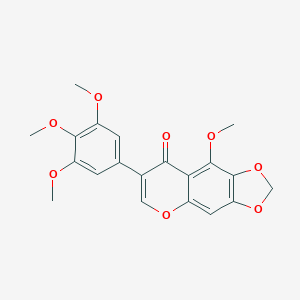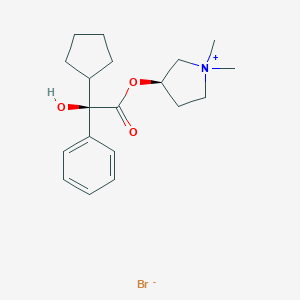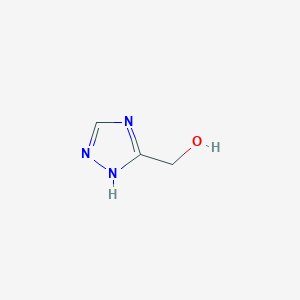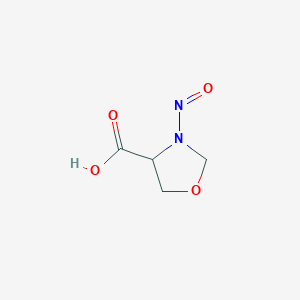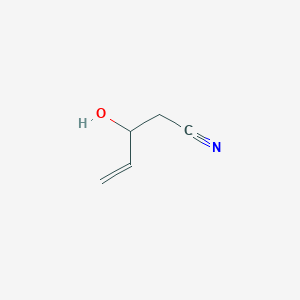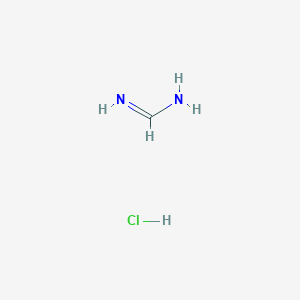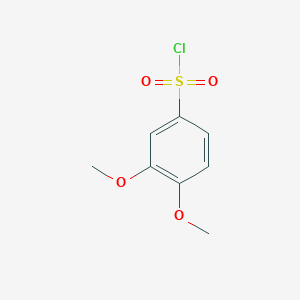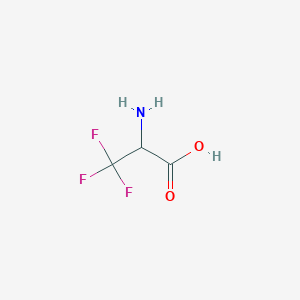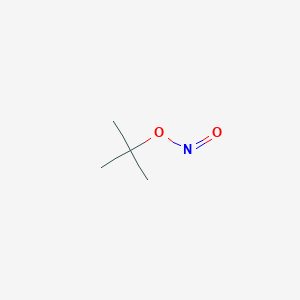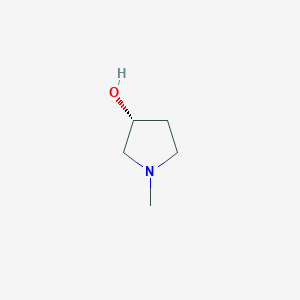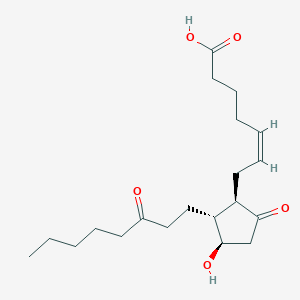
13,14-ジヒドロ-15-ケト-PGE2
概要
説明
13,14-Dihydro-15-keto-Prostaglandin E2 is a metabolite of Prostaglandin E2, primarily found in plasma. It is formed from Prostaglandin E2 via a 15-keto Prostaglandin E2 intermediate by the action of 15-oxo-Prostaglandin Δ13 reductase . Unlike Prostaglandin E2, 13,14-Dihydro-15-keto-Prostaglandin E2 does not bind effectively to the Prostaglandin E2 receptors EP2 and EP4 .
科学的研究の応用
13,14-Dihydro-15-keto-Prostaglandin E2 has several scientific research applications. In biology and medicine, it is used to study the metabolism of Prostaglandin E2 and its role in various physiological processes. It is also used in research related to inflammation, immune regulation, and pain perception . In industry, it is used as a biomarker for Prostaglandin E2 synthesis and metabolism .
作用機序
Target of Action
The primary target of 13,14-Dihydro-15-keto-PGE2 is PGE2 receptors (EP2 and EP4) .
Mode of Action
13,14-Dihydro-15-keto-PGE2 is a metabolite of PGE2, formed via a 15-keto PGE2 intermediate by the action of 15-oxo-PG Δ13 reductase .
Biochemical Pathways
The compound is part of the prostaglandin metabolic pathway . It is formed from PGE2 via a 15-keto PGE2 intermediate by the action of 15-oxo-PG Δ13 reductase . This pathway plays a crucial role in the inflammatory response and other physiological processes.
Pharmacokinetics
The compound is rapidly metabolized in vivo by the prostaglandin 15 dehydrogenase pathway (15 hydroxy PGDH) to the inactive metabolite 13,14 dihydro 15 keto PGE2 . The half-life of PGE2 in the circulatory system is approximately 30 seconds , indicating a relatively short half-life for 13,14-Dihydro-15-keto-PGE2 as well .
Result of Action
It is known that it accumulates to detectable levels during pge2 expression . Its role in physiological processes is likely related to its function as a metabolite of PGE2, a compound involved in various physiological processes including inflammation, pain perception, and regulation of immune responses.
Action Environment
The action, efficacy, and stability of 13,14-Dihydro-15-keto-PGE2 can be influenced by various environmental factors. For instance, the presence of albumin can accelerate the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2
準備方法
13,14-Dihydro-15-keto-Prostaglandin E2 is synthesized from Prostaglandin E2 through a series of enzymatic reactions. The primary enzyme involved is 15-oxo-Prostaglandin Δ13 reductase, which converts 15-keto Prostaglandin E2 to 13,14-Dihydro-15-keto-Prostaglandin E2 . Industrial production methods typically involve the extraction and purification of Prostaglandin E2 from biological sources, followed by enzymatic conversion to the desired compound .
化学反応の分析
13,14-Dihydro-15-keto-Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include further oxidized or reduced derivatives of the compound .
類似化合物との比較
13,14-Dihydro-15-keto-Prostaglandin E2 is similar to other Prostaglandin E2 metabolites, such as 13,14-Dihydro-15-keto-Prostaglandin A2. it is unique in its specific formation pathway and its lack of binding to certain Prostaglandin E2 receptors . Other similar compounds include 13,14-Dihydro-15-keto-Prostaglandin E2 isomers, which have slight structural variations but similar biological functions .
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMXIQZWPZMNQ-XYYGWQPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869647 | |
| Record name | Prostaglandin EM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13,14-Dihydro-15-keto-PGE2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
363-23-5 | |
| Record name | 13,14-Dihydro-15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin EM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin� E2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13,14-Dihydro-15-keto-PGE2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
